7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds that incorporate elements of pyrazole and oxazine, which are known for their diverse biological activities. The molecular formula of this compound is , with a molecular weight of approximately 430.4 g/mol. It is identified by the CAS number 303095-29-6 and has been the subject of various studies due to its potential applications in medicinal chemistry and materials science.
The synthesis of 7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] typically involves a multi-step process.
Methods:
Technical details regarding reaction mechanisms and conditions can vary based on specific synthetic routes employed in laboratory settings or industrial production.
The molecular structure of 7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] can be described using several key identifiers:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | 7,9-Dichloro-2-phenyl-1'-propylspiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] |
| InChI Key | LTFOHLYEYYOTAE-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Cl)Cl |
The spirocyclic nature of the compound contributes to its unique chemical properties and potential biological activities.
7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] can undergo various chemical reactions due to its functional groups:
Reactions:
These reactions are crucial for exploring modifications that could enhance biological activity or alter physical properties.
The mechanism of action for 7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] involves interactions with specific biological targets:
Process:
Understanding these mechanisms is vital for elucidating its potential therapeutic applications.
The physical and chemical properties of 7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] include:
Physical Properties:
Chemical Properties:
These properties are essential for determining handling procedures and potential applications.
The applications of 7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] span several scientific fields:
Scientific Uses:
This compound represents a promising area for further research into drug discovery and development due to its unique structural characteristics and potential applications across various scientific disciplines.
CAS No.: 11003-57-9
CAS No.: 1981-49-3
CAS No.: 79982-56-2
CAS No.: 83324-51-0
CAS No.:
CAS No.: 2034366-97-5